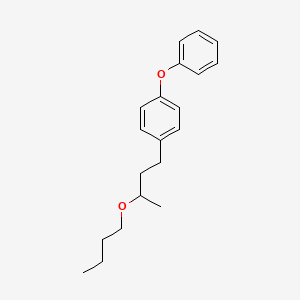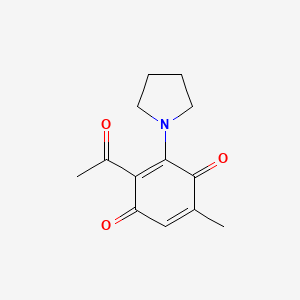
2-Acetyl-5-methyl-3-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-5-methyl-3-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione is a complex organic compound featuring a pyrrolidine ring attached to a cyclohexa-2,5-diene-1,4-dione structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-methyl-3-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Attachment to the Cyclohexa-2,5-diene-1,4-dione Core: The pyrrolidine ring is then attached to the cyclohexa-2,5-diene-1,4-dione core through nucleophilic substitution reactions. This step often requires the use of strong bases or catalysts to facilitate the reaction.
Acetylation and Methylation: The final steps involve the acetylation and methylation of the compound to achieve the desired structure. These reactions are typically carried out using acetic anhydride and methyl iodide, respectively, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Acetyl-5-methyl-3-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-Acetyl-5-methyl-3-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds and materials.
作用機序
The mechanism of action of 2-Acetyl-5-methyl-3-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the cyclohexa-2,5-diene-1,4-dione core play crucial roles in binding to these targets, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
Pyrrolidine-2,5-dione: A simpler analog with similar structural features but lacking the acetyl and methyl groups.
Cyclohexa-2,5-diene-1,4-dione: The core structure without the pyrrolidine ring.
2-Acetyl-5-methylcyclohexa-2,5-diene-1,4-dione: Similar structure but without the pyrrolidine ring.
Uniqueness
2-Acetyl-5-methyl-3-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione is unique due to the combination of the pyrrolidine ring and the cyclohexa-2,5-diene-1,4-dione core, along with the acetyl and methyl groups. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
63076-95-9 |
|---|---|
分子式 |
C13H15NO3 |
分子量 |
233.26 g/mol |
IUPAC名 |
2-acetyl-5-methyl-3-pyrrolidin-1-ylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C13H15NO3/c1-8-7-10(16)11(9(2)15)12(13(8)17)14-5-3-4-6-14/h7H,3-6H2,1-2H3 |
InChIキー |
GBUQFFDJBVXSAT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(=C(C1=O)N2CCCC2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methylbenzo[h][1,6]naphthyridine](/img/structure/B14493583.png)
![N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide](/img/structure/B14493598.png)

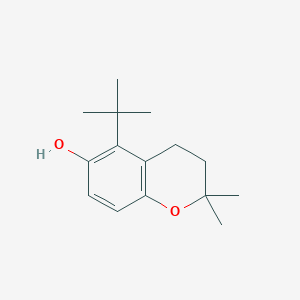
![3-Nitro-2,4,5-tris[(2,4,6-trimethylphenyl)sulfanyl]thiolane](/img/structure/B14493614.png)
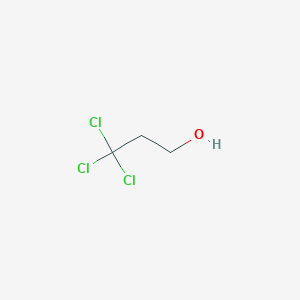
![{1-[(Hydrazinylmethylidene)amino]propyl}phosphonic acid](/img/structure/B14493635.png)
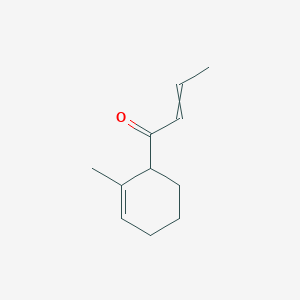
![3,3'-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one)](/img/structure/B14493655.png)


